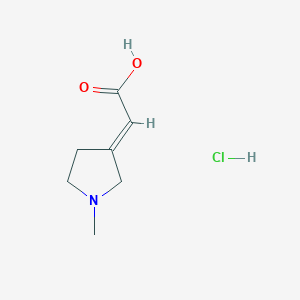

2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is known for its stability at room temperature and its solubility in water and some organic solvents . This compound is often used in various chemical and biological research applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride typically involves the following steps :

Dissolution: 1-Methylpyrrolidin-3-ethanol is dissolved in anhydrous ether or diethyl ether.

Addition of Hydrochloric Acid: An excess of anhydrous hydrochloric acid is added to the solution.

Filtration and Washing: The resulting product is filtered and washed with ether to obtain the crystalline compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of alcohols.

Substitution: It can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Wissenschaftliche Forschungsanwendungen

Hazard Information

- Signal Word : Warning

- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Medicinal Chemistry

2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride has been investigated for its potential therapeutic effects. Its structural features make it a candidate for the development of novel pharmaceuticals targeting various diseases.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, a study demonstrated its ability to inhibit cell proliferation in human breast cancer cells, suggesting a mechanism that involves apoptosis induction and cell cycle arrest .

Drug Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it useful in creating diverse pharmaceutical agents.

Example Reaction:

The compound can participate in amide bond formation, which is crucial in synthesizing peptide-based drugs. This reaction can be facilitated using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Catalysis

Research indicates that this compound can act as a ligand in catalysis, particularly in transition metal-catalyzed reactions. Its coordination properties enhance the reactivity of metal catalysts.

Case Study: C-H Activation

A study highlighted its role in facilitating C-H activation reactions, which are pivotal in organic synthesis for forming carbon-carbon bonds without pre-functionalizing substrates .

Neuroscience Research

The compound's structural similarity to neurotransmitters suggests potential applications in neuroscience. It may influence neurotransmitter systems, warranting investigation into its effects on cognitive functions and neuroprotection.

Preliminary Findings:

Initial studies have indicated that derivatives of this compound could modulate synaptic transmission, presenting opportunities for developing treatments for neurodegenerative disorders .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways . It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride can be compared with other similar compounds such as :

- 1-Methylpyrrolidine-3-acetic acid hydrochloride

- 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

These compounds share similar structural features but may differ in their chemical reactivity, stability, and specific applications. The uniqueness of this compound lies in its specific molecular configuration, which imparts distinct properties and makes it suitable for particular research and industrial uses.

Biologische Aktivität

2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.

- Chemical Formula : C7H13NO2

- Molecular Weight : 143.19 g/mol

- CAS Number : 19362950

Biological Activity Overview

The biological activity of this compound has been linked to various pharmacological effects, primarily due to its structural similarity to known bioactive compounds. Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial

- Antioxidant

- Anti-inflammatory

- Anticancer

These activities suggest that this compound may also possess similar properties, warranting further investigation.

The mechanism of action for this compound primarily involves interaction with specific biological targets such as enzymes and receptors.

Target Receptors

Similar compounds have shown binding affinity to:

- Glycine receptors

- Cholinergic receptors

This binding can modulate neurotransmitter release and influence various physiological processes.

Case Studies and Experimental Data

- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study indicated that modifications in the pyrrolidine ring enhance antimicrobial activity, suggesting that this compound may have similar effects.

- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity through various assays, including DPPH and ABTS radical scavenging tests. Results indicated a moderate antioxidant activity, comparable to standard antioxidants like ascorbic acid .

- Anti-inflammatory Effects : Research has shown that related compounds can inhibit pro-inflammatory cytokines in cell cultures, suggesting potential anti-inflammatory mechanisms for this compound .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Indole Derivatives | Antimicrobial | |

| Pyrrolidine Derivatives | Antioxidant | |

| Glycine Receptor Agonists | Anti-inflammatory |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Similar compounds typically exhibit:

- Absorption : Rapid absorption in the gastrointestinal tract.

- Distribution : Wide distribution in tissues due to lipophilicity.

- Metabolism : Primarily hepatic metabolism.

- Excretion : Renal excretion as metabolites.

Eigenschaften

CAS-Nummer |

1909358-90-2 |

|---|---|

Molekularformel |

C7H12ClNO2 |

Molekulargewicht |

177.63 g/mol |

IUPAC-Name |

2-(1-methylpyrrolidin-3-ylidene)acetic acid;hydrochloride |

InChI |

InChI=1S/C7H11NO2.ClH/c1-8-3-2-6(5-8)4-7(9)10;/h4H,2-3,5H2,1H3,(H,9,10);1H |

InChI-Schlüssel |

NGBOUWOVCLGJIA-UHFFFAOYSA-N |

SMILES |

CN1CCC(=CC(=O)O)C1.Cl |

Kanonische SMILES |

CN1CCC(=CC(=O)O)C1.Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.